Propionic anhydride
Overview
Description
Propionic anhydride, also known as propanoic anhydride, is an organic compound with the chemical formula (CH₃CH₂CO)₂O. It is a colorless liquid with a strong odor similar to vinegar. This compound is widely used as a reagent in organic synthesis and for producing specialty derivatives of cellulose .
Synthetic Routes and Reaction Conditions:
Thermal Dehydration of Propionic Acid: The industrial route to this compound involves the thermal dehydration of propionic acid, where water is driven off by distillation: [ 2 \text{CH}_3\text{CH}_2\text{CO}_2\text{H} \rightarrow (\text{CH}_3\text{CH}_2\text{CO})_2\text{O} + \text{H}_2\text{O} ]
Reppe Carbonylation: Another method involves the Reppe carbonylation of ethylene with propionic acid and nickel carbonyl as the catalyst: [ \text{CH}_2=\text{CH}_2 + \text{CH}_3\text{CH}_2\text{CO}_2\text{H} + \text{CO} \rightarrow (\text{CH}_3\text{CH}_2\text{CO})_2\text{O} ]
Dehydration Using Ketene: this compound can also be prepared by dehydrating propionic acid using ketene: [ 2 \text{CH}_3\text{CH}_2\text{CO}_2\text{H} + \text{CH}_2=\text{C}=\text{O} \rightarrow (\text{CH}_3\text{CH}_2\text{CO})_2\text{O} + \text{CH}_3\text{CO}_2\text{H} ]
Industrial Production Methods: The industrial production of this compound primarily relies on the thermal dehydration of propionic acid due to its simplicity and efficiency .
Types of Reactions:
Hydrolysis: this compound reacts exothermically with water to form propanoic acid. This reaction can be accelerated by acids: [ (\text{CH}_3\text{CH}_2\text{CO})_2\text{O} + \text{H}_2\text{O} \rightarrow 2 \text{CH}_3\text{CH}_2\text{CO}_2\text{H} ]
Reaction with Alcohols: It reacts with alcohols to form esters: [ (\text{CH}_3\text{CH}_2\text{CO})_2\text{O} + \text{ROH} \rightarrow \text{CH}_3\text{CH}_2\text{CO}_2\text{R} + \text{CH}_3\text{CH}_2\text{CO}_2\text{H} ]
Reaction with Amines: It reacts with amines to form amides: [ (\text{CH}_3\text{CH}_2\text{CO})_2\text{O} + \text{RNH}_2 \rightarrow \text{CH}_3\text{CH}_2\text{CONHR} + \text{CH}_3\text{CH}_2\text{CO}_2\text{H} ]
Common Reagents and Conditions:
Water: For hydrolysis reactions.
Alcohols: For esterification reactions.
Amines: For amidation reactions.
Acids: To accelerate hydrolysis reactions.
Major Products:
Propanoic Acid: From hydrolysis.
Esters: From reactions with alcohols.
Amides: From reactions with amines
Mechanism of Action
Target of Action
Propionic anhydride is a widely used reagent in organic synthesis . It primarily targets molecules that can undergo nucleophilic acyl substitution reactions . These include water, alcohols, amines, and bases .
Mode of Action
The mode of action of this compound involves a nucleophilic acyl substitution reaction . The compound reacts with a nucleophile, leading to the formation of a new acyl compound and the release of a leaving group . This reaction can be catalyzed by inorganic acids like sulfuric acid .
Biochemical Pathways
This compound is involved in various metabolic pathways. It is produced via biological pathways using Propionibacterium and some anaerobic bacteria . Three different biochemical pathways are known for the production of propionic acid: the succinate pathway, the acrylate pathway, and the propanediol pathway .
Pharmacokinetics
Information about the pharmacokinetics of this compound is limited. It is known that the compound is a colorless liquid with a molecular weight of 1301418 . It has a boiling point of 440 K and a melting point of 228.15 K .
Result of Action
The result of this compound’s action is the formation of a new acyl compound. For example, it can react with water to form propionic acid . It can also react with alcohols to form esters , and with amines to form amides .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the reactions with water can become violent when local heating accelerates their rate . Furthermore, it is strong smelling and corrosive, and will cause burns on contact with skin .
Biochemical Analysis
Biochemical Properties
Propionic anhydride is known to interact with histone proteins, which are crucial in the study of chromatin dynamics due to their wide-ranging implications in the regulation of gene expression . The process of propionylation, which involves the use of this compound, is used to efficiently derivatize acid-extracted histones .
Cellular Effects
The effects of this compound on cells are primarily observed through its interactions with histones. These interactions can influence cell function by altering gene expression patterns .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the process of propionylation. This process involves the addition of a propionyl group to the amino acids of a protein, which can alter the protein’s function and interactions with other molecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the process of propionylation can enhance the analysis of histone proteins, aiding in the identification and quantification of modified sites in histones .
Metabolic Pathways
This compound is involved in the propionylation of histones, a process that is integral to the regulation of gene expression . This process can influence metabolic flux and metabolite levels within cells.
Scientific Research Applications
Propionic anhydride has several applications in scientific research:
Organic Synthesis: It is used as a reagent for synthesizing various organic compounds.
Cellulose Derivatives: It is employed in the production of specialty cellulose derivatives.
Thermal Hazard Studies: The hydrolysis of this compound is used as a model reaction for studying thermal hazards.
Kinetic Studies: It is used in reaction kinetics and autocatalysis behavior studies
Comparison with Similar Compounds
Acetic Anhydride: (CH₃CO)₂O
Butyric Anhydride: (CH₃CH₂CH₂CO)₂O
Propanoyl Chloride: CH₃CH₂COCl
Comparison:
Acetic Anhydride: Similar in reactivity but has a lower boiling point and different odor.
Butyric Anhydride: Similar in reactivity but has a higher molecular weight and different physical properties.
Propanoyl Chloride: Similar in reactivity but is a chloride derivative and reacts more violently with water
Propionic anhydride stands out due to its specific applications in organic synthesis and cellulose derivative production, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
propanoyl propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-5(7)9-6(8)4-2/h3-4H2,1-2H3 | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVAMUWZEOHJOQ-UHFFFAOYSA-N | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(=O)CC | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3, Array | |
Record name | PROPIONIC ANHYDRIDE | |
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DSSTOX Substance ID |
DTXSID1027007 | |
Record name | Propanoic anhydride | |
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Molecular Weight |
130.14 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propionic anhydride is a colorless liquid with a pungent odor. Flash point 165 °F. Density 8.4 lb /gal. Corrosive to metals and tissue., Liquid, Colorless liquid with a pungent odor; [Hawley], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |
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Record name | Propanoic acid, 1,1'-anhydride | |
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Boiling Point |
336 °F at 760 mmHg (USCG, 1999), 170 °C, 167 °C | |
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Flash Point |
145 °F (USCG, 1999), 165 °F (74 °C) (Open Cup), 145 °F (63 °C) (Closed Cup), 63 °C c.c. | |
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Solubility |
Decomposed by water; soluble in methanol, ethanol, ether and chloroform, Soluble in alkalies, Miscible with ether; slightly soluble in carbon tetraachloride, Solubility in water: reaction | |
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Density |
1.01 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.011 g/cu cm at 20 °C, Relative density (water = 1): 1.01 | |
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Vapor Density |
4.49 (Air = 1), Relative vapor density (air = 1): 4.5 | |
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Vapor Pressure |
1.36 [mmHg], VP: 1 mm Hg at 20.6 °C, 1.36 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.1 | |
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Color/Form |
Colorless liquid | |
CAS No. |
123-62-6 | |
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Melting Point |
-45 °F (USCG, 1999), -45 °C | |
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Retrosynthesis Analysis
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Q1: What is the molecular formula and weight of propionic anhydride?
A1: this compound has the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol.
Q2: How does this compound react with water?
A2: this compound reacts with water (hydrolyzes) to produce propionic acid. []
Q3: What is a common application of this compound in organic synthesis?
A3: this compound is commonly used as a reagent for introducing propionyl groups (CH3CH2CO-) into molecules, often through acylation reactions. This is particularly useful in synthesizing esters and amides. [, , , ]
Q4: Can you provide an example of a specific reaction where this compound is used as an acylating agent?
A4: this compound can be used to synthesize citronellyl propionate, a flavoring agent, from citronellol in a reaction catalyzed by a sulfonic acidic ionic liquid. []
Q5: How does the structure of this compound compare to other anhydrides, such as acetic anhydride, and how does this affect their reactivity?
A5: this compound has a larger alkyl group (propyl) compared to acetic anhydride (methyl). This can lead to differences in reactivity, with this compound generally being slightly less reactive due to steric hindrance from the larger alkyl group. [, ]
Q6: Can this compound undergo reactions other than acylation?
A6: Yes, one example is the reaction of ethyl 2-(2-oxo-3-indolinylidene)-2-hydroxyacetate with this compound in the presence of pyridine, which produces a complex red-brown pigment identified as 3,4-dimethyl-2,5-di-(2-oxo-N-propionyl-3-indolinylidene)-2,5-dihydrofuran. []
Q7: How is this compound used in wood modification?
A7: this compound is used to chemically modify wood, increasing its resistance to decay and improving its dimensional stability by reacting with hydroxyl groups in the wood structure. This process enhances its durability and resistance to water absorption. [, , , , , ]
Q8: Can this compound be used to modify other materials besides wood?
A9: Yes, this compound has been used to modify various materials, including starch, to alter its properties like hydrophobicity, solubility, and thermal stability. [, , , ]
Q9: How does this compound modify starch, and what are the potential benefits of this modification?
A10: this compound modifies starch through esterification, replacing some of the hydroxyl groups in the starch molecule with propionyl groups. This can reduce the starch's hydrophilicity, improve its compatibility with hydrophobic materials, and alter its thermal and mechanical properties. These modifications make it suitable for applications in biodegradable plastics and drug delivery. [, , , ]
Q10: What analytical techniques are used to study the reactions and properties of this compound?
A11: Several techniques are employed, including infrared spectroscopy (IR) to identify functional groups and monitor reactions, gas chromatography-mass spectrometry (GC-MS) for separation and identification of compounds in mixtures, and nuclear magnetic resonance (NMR) spectroscopy for structural characterization. [, , , , , , , ]
Q11: Are there specific safety concerns associated with handling this compound?
A12: Yes, this compound is corrosive and flammable. It can cause severe skin burns and eye damage. It's crucial to handle it with appropriate safety equipment, including gloves and eye protection, and in a well-ventilated area. [, , ]
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